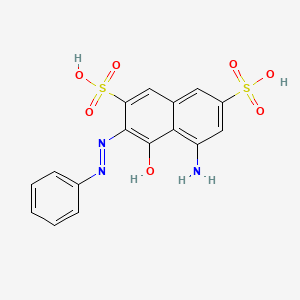
C.I. ACID RED 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D&C Red No. 33 free acid involves the diazotization of aniline followed by coupling with 2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of D&C Red No. 33 free acid often employs high-performance liquid chromatography (HPLC) for purification . The mobile phase in HPLC may contain acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Análisis De Reacciones Químicas
Types of Reactions
D&C Red No. 33 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions .
Major Products
The major products formed from these reactions include various aromatic amines and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
D&C Red No. 33 free acid has a wide range of scientific research applications:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining procedures to visualize biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in coloring tablets and capsules.
Industry: Applied in the cosmetic industry for coloring products like lipsticks, shampoos, and lotions.
Mecanismo De Acción
The mechanism of action of D&C Red No. 33 free acid involves its interaction with molecular targets through its azo bond. The compound can bind to various substrates, altering their optical properties and making them visible under specific conditions . The pathways involved include the formation of stable complexes with biological molecules, which can be detected through spectroscopic methods .
Comparación Con Compuestos Similares
Similar Compounds
D&C Red No. 27: Another azo dye used in similar applications but with different chemical properties.
FD&C Red No. 40: A widely used food dye with a different molecular structure.
D&C Yellow No. 10: A yellow dye used in cosmetics and pharmaceuticals.
Uniqueness
D&C Red No. 33 free acid is unique due to its specific molecular structure, which provides distinct optical properties and stability under various conditions . Its ability to form stable complexes with biological molecules makes it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
2203-16-9 |
|---|---|
Fórmula molecular |
C16H13N3O7S2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clave InChI |
UDCKXEFJOHLCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Key on ui other cas no. |
2203-16-9 |
Sinónimos |
5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid acid red 33 azo fuchsine azofuchsine D and C Red #33 D and C Red No. 33 D.C. Red No. 33 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















